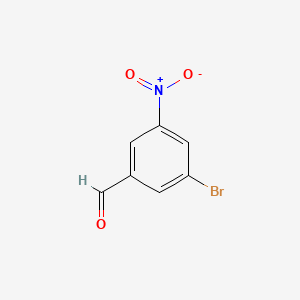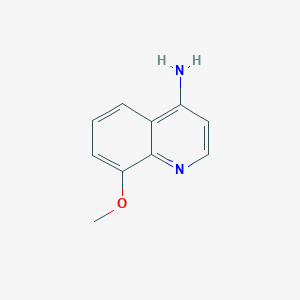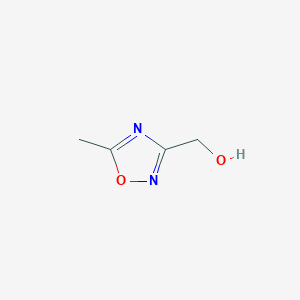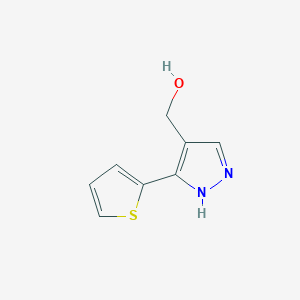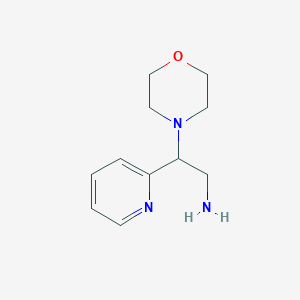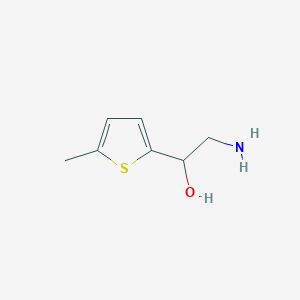
4,4'-Dihexil-2,2'-bitiofeno
Descripción general
Descripción
4,4’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2-position, with hexyl groups attached at the 4-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Aplicaciones Científicas De Investigación
4,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Conductive Polymers: The compound is a key component in the synthesis of conductive polymers, which are used in flexible electronic devices.
Sensors: It is utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: The compound’s unique properties make it useful in studying biological interactions at the molecular level
Mecanismo De Acción
Target of Action
This compound is often used in the field of organic electronics, particularly in the development of organic semiconductors .
Mode of Action
The mode of action of 4,4’-Dihexyl-2,2’-bithiophene is primarily physical rather than biochemical. As a component of organic semiconductors, it contributes to the electronic properties of the material .
Biochemical Pathways
Its use is more relevant to the field of organic electronics .
Result of Action
In the context of organic electronics, the use of 4,4’-Dihexyl-2,2’-bithiophene can result in improved electronic properties of the semiconductor material .
Action Environment
The action of 4,4’-Dihexyl-2,2’-bithiophene is influenced by environmental factors such as temperature and light. It should be stored under inert gas at a temperature between 0-10°C, and it is sensitive to light, air, and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-2,2’-bithiophene typically involves the following steps:
Bromination of 2,2’-bithiophene: The starting material, 2,2’-bithiophene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) to yield 4,4’-dibromo-2,2’-bithiophene.
Industrial Production Methods: Industrial production methods for 4,4’-Dihexyl-2,2’-bithiophene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
2,2’-Bithiophene: Lacks the hexyl groups, resulting in lower solubility and processability.
4,4’-Dioctyl-2,2’-bithiophene: Similar structure but with longer alkyl chains, which can affect the compound’s electronic properties.
4,4’-Didecyl-2,2’-bithiophene: Similar structure but with even longer alkyl chains, further influencing solubility and electronic properties
Uniqueness: 4,4’-Dihexyl-2,2’-bithiophene is unique due to its balanced properties of solubility, processability, and semiconducting performance. The hexyl groups provide an optimal balance between these factors, making it a preferred choice for various applications in organic electronics .
Propiedades
IUPAC Name |
4-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-19(21-15-17)20-14-18(16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQPWKFBXWPBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573861 | |
| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135926-94-2 | |
| Record name | 4,4′-Dihexyl-2,2′-bithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135926-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4'-Dihexyl-2,2'-bithiophene used in organic solar cells?
A1: 4,4'-Dihexyl-2,2'-bithiophene exhibits properties desirable for organic solar cells. In particular, it can be combined with other molecules to create donor-acceptor systems. In the provided research, 4,4'-Dihexyl-2,2'-bithiophene is incorporated into a copolymer with alternating pyridazine units. [] This copolymer showed a two-photon excitation action cross-section (σ2PE) of 23 GM, indicating its potential for light absorption and energy transfer processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


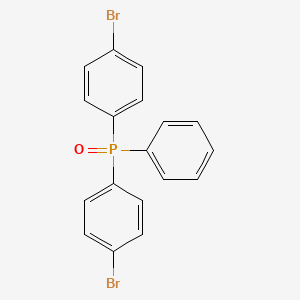


![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)

